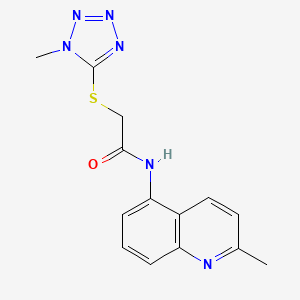

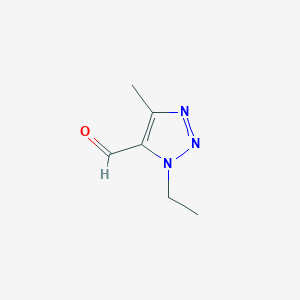

1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde, is a derivative of the 1,2,3-triazole family, which is known for its diverse applications in medicinal chemistry and as building blocks in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related structures and their properties can give insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of triazole derivatives is a topic of significant interest due to their potential applications. Paper describes a convenient method for the synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, which shares a similar core structure with the compound of interest. The method involves the reaction of aryl azides with ethyl 4,4-diethoxy-3-oxobutanoate, followed by conversion into the formyl-triazole derivatives. This suggests that a similar synthetic approach could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their reactivity and function. Paper discusses the structural and spectral characterization of a related triazole compound, which crystallizes in the triclinic space group. Although the specific compound differs, it provides a precedent for the crystalline nature of such compounds and the potential for hydrogen bonding, which could be relevant for the compound of interest.

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions due to their reactive functional groups. Paper reports the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are reactive in condensation reactions. This indicates that the aldehyde group in the compound of interest may also be reactive in similar condensation reactions, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their substitution patterns. Paper explores the properties of N-unsubstituted 1,2,4-triazole-3-carbaldehydes, which can dimerize in the solid state. This suggests that the compound of interest may also exhibit similar behavior, potentially forming dimers or engaging in other intermolecular interactions that could influence its physical properties.

Scientific Research Applications

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Agent : Compounds synthesized from 1H-1,2,3-triazoles, like 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde, have shown significant potential as antimicrobial and antifungal agents. Studies have demonstrated the broad spectrum of antimicrobial activities of these compounds, with moderate to good antioxidant activities as well (Bhat, Nagaraja, Kayarmar, Peethamber, MohammedShafeeulla, 2016), (Swamy, Swapna, Sandeep, Venkateswar Rao, 2019).

Chemical Synthesis and Characterization

- Synthesis of Derivatives : These compounds are reactive in various condensation reactions, leading to the synthesis of novel derivatives with potential applications in different fields. For example, the reaction of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates with hydrazine yields 1-aryl-1,5-dihydro-4H-[1,2,3]triazolo[4,5-d]-pyridazin-4-ones (Pokhodylo, Shyyka, Obushak, 2018).

Crystal Structures and Physical Properties

- Crystal Structure Studies : Understanding the crystal structures of these compounds aids in the development of new materials with specific physical and chemical properties. For instance, the crystal structures of certain 1H-1,2,3-triazoles have been reported, indicating their potential use in the design of materials with specific properties (Gonzaga, Silva, Ferreira, Wardell, Wardell, 2016).

Potential in Drug Development

- Potential in Drug Development : Some of the derivatives of 1H-1,2,3-triazoles are being investigated for their potential use as drugs, particularly in the fields of cancer and microbial infection treatment. These compounds have shown promise as anti-cancer, anti-microbial, and antioxidant agents (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, Peethamber, 2016).

Future Directions

The future directions for the study of 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde could include further exploration of its synthesis, characterization, and potential applications. Given the promising properties of similar triazole compounds, it would be interesting to investigate the potential of this compound in various fields such as pharmaceuticals, agrochemicals, and material sciences .

Mechanism of Action

Target of Action

Triazole compounds have been reported to exhibit neuroprotective and anti-neuroinflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Triazole compounds have been found to interact favorably with active residues of atf4 and nf-kb proteins . These interactions could potentially influence the compound’s mode of action.

Biochemical Pathways

Triazole compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that these could be the potential pathways affected by this compound.

Result of Action

Triazole compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

3-ethyl-5-methyltriazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-9-6(4-10)5(2)7-8-9/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGHSFKKVBVGHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)

![5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B3016702.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)

![Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016710.png)

![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)

![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)

![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)